4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol
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Overview
Description
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C9H18OSi It is a derivative of penta-1,4-dien-3-ol, where a methyl group and a trimethylsilyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as penta-1,4-dien-3-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Penta-1,4-dien-3-ol is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
4-Methyl-1-(trimethylsilyl)penta-1,4-dien-3-ol can be compared with other similar compounds, such as:
Penta-1,4-dien-3-ol: The parent compound without the methyl and trimethylsilyl groups.
4-Methylpenta-1,4-dien-3-ol: A similar compound with only a methyl group attached.
1-Trimethylsilyl-1,4-pentadiyne: A compound with a trimethylsilyl group but different carbon chain structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
81256-01-1 |
---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
4-methyl-1-trimethylsilylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-8(2)9(10)6-7-11(3,4)5/h6-7,9-10H,1H2,2-5H3 |
InChI Key |
FNWCUMLNROJVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
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